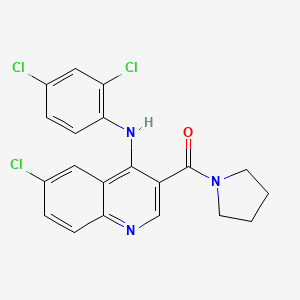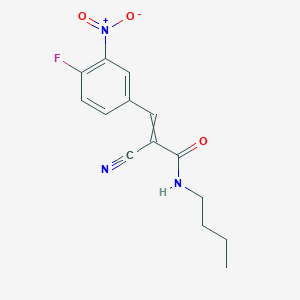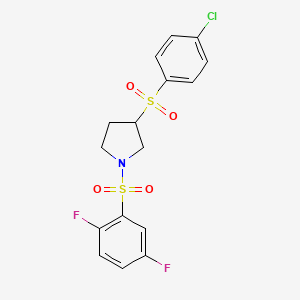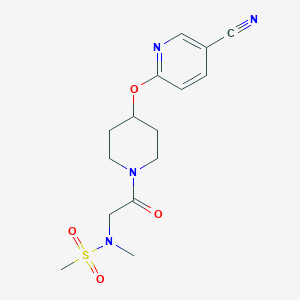
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea, also known as CFPU, is a small molecule inhibitor that has been widely used in scientific research. CFPU is a potent and selective inhibitor of a specific protein kinase, which plays a critical role in various cellular processes.
Mecanismo De Acción
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a potent and selective inhibitor of protein kinase. Protein kinase plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea binds to the ATP-binding site of protein kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has been shown to have significant biochemical and physiological effects. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea also suppresses tumor growth in animal models. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has several advantages as a tool for scientific research. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a potent and selective inhibitor of protein kinase, which allows for the specific inhibition of the target protein. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is also relatively easy to synthesize, which makes it readily available for research. However, 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has some limitations as well. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has poor solubility in water, which limits its use in some experiments. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea also has a short half-life, which requires frequent dosing in animal models.
Direcciones Futuras
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has significant potential for future research. One future direction is to investigate the role of protein kinase in other diseases, such as metabolic disorders and autoimmune diseases. Another future direction is to develop more potent and selective inhibitors of protein kinase. Additionally, the development of new delivery methods for 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea could improve its efficacy and reduce its limitations.
Conclusion
In conclusion, 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a potent and selective inhibitor of protein kinase, which has been widely used in scientific research. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea inhibits the proliferation of cancer cells, induces apoptosis, and suppresses tumor growth in animal models. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea also has anti-inflammatory effects and has been used to study the role of protein kinase in various diseases. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has several advantages as a tool for scientific research, but also has some limitations. Future research on 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea could lead to new insights into the role of protein kinase in disease and the development of new therapies.
Métodos De Síntesis
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea involves several steps, including the condensation of 3-chloro-4-fluoroaniline and 2-(6-methylpyridazin-3-ylamino)ethylamine, followed by the reaction with isocyanate. The final product is obtained after several purification steps. The purity and yield of 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has been used extensively in scientific research as a tool to investigate the role of protein kinase in various cellular processes. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has also been used to study the role of protein kinase in cardiovascular diseases, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN5O/c1-9-2-5-13(21-20-9)17-6-7-18-14(22)19-10-3-4-12(16)11(15)8-10/h2-5,8H,6-7H2,1H3,(H,17,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAOUAZXCNACJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2765052.png)
![N,4-diisobutyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2765054.png)

![3-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2765056.png)
![ethyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B2765060.png)
![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide](/img/structure/B2765061.png)


![3-[[(2S)-3-oxo-2-propan-2-yl-2,4-dihydroquinoxaline-1-carbonyl]amino]propanoic Acid](/img/structure/B2765069.png)
![2-(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2765070.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2765071.png)
![2-[(1H-[1,2,4]Triazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B2765072.png)

